But-3-ene-1-sulfonamide

Description

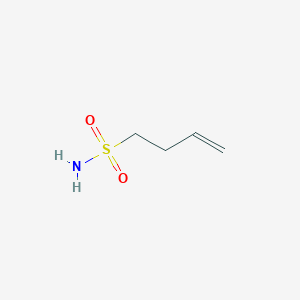

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

but-3-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZNAQVOJRWEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291514-02-8 | |

| Record name | but-3-ene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

But-3-ene-1-sulfonamide chemical structure and properties

An In-Depth Technical Guide to But-3-ene-1-sulfonamide: Synthesis, Properties, and Applications in Modern Chemistry

Abstract

This compound is a bifunctional organic molecule that incorporates a terminal vocally active alkene and a primary sulfonamide group. This unique combination makes it a valuable building block in synthetic organic chemistry and a molecule of interest for medicinal chemistry and drug development. The sulfonamide moiety is a well-established pharmacophore and a bioisostere for carboxylic acids, known for its chemical stability and ability to engage in hydrogen bonding.[1][2] The terminal alkene provides a versatile handle for a wide range of chemical transformations, including addition reactions, cross-coupling, and polymerization. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and potential applications for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

Chemical Structure and Identifiers

This compound is classified as a homoallylic sulfonamide. Its structure consists of a four-carbon chain with a double bond between C3 and C4 (a terminal alkene) and a sulfonamide group attached to C1.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 291514-02-8 | [3][4][5] |

| Molecular Formula | C₄H₉NO₂S | [3][4][6] |

| Molecular Weight | 135.19 g/mol | [3] |

| Canonical SMILES | C=CCCS(=O)(=O)N | [3][6] |

| InChI | InChI=1S/C4H9NO2S/c1-2-3-4-8(5,6)7/h2H,1,3-4H2,(H2,5,6,7) | [3][6] |

| InChIKey | GZZNAQVOJRWEMH-UHFFFAOYSA-N | [3][6] |

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, membrane permeability, and potential as a drug candidate.

Table 2: Computed Physicochemical Properties

| Property | Value | Description | Source(s) |

| LogP | -0.149 | A measure of lipophilicity. | [4] |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | Predicts drug transport properties. | [4] |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the sulfonyl group. | [4] |

| Hydrogen Bond Donors | 1 | The sulfonamide N-H group (two protons). | [4] |

| Rotatable Bonds | 3 | Indicates molecular flexibility. | [4] |

| Complexity | 153 | A measure of the intricacy of the molecular structure. | [3] |

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups.[7] These signatures are essential for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the terminal alkene protons in the downfield region (δ 5.0-6.0 ppm), including a complex multiplet for the CH group and two signals for the terminal CH₂ protons.[7] The two methylene groups adjacent to the alkene and the sulfonamide group would appear as multiplets in the δ 2.0-3.5 ppm range. The two protons on the sulfonamide nitrogen would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will feature two signals for the sp² hybridized carbons of the double bond (δ 115-140 ppm).[7] The two sp³ hybridized methylene carbons will appear further upfield.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹). The N-H stretch will be visible around 3350-3250 cm⁻¹.[3] Key vibrations for the alkene group include the vinylic C-H stretch (~3080 cm⁻¹) and the C=C stretch (~1640 cm⁻¹).[7]

Synthesis and Manufacturing

The synthesis of primary alkyl sulfonamides like this compound is typically achieved through multi-step sequences, as direct, single-step methods are less common for aliphatic chains.[6][8] The most classical and reliable approach involves the conversion of a suitable starting material into a sulfonyl chloride, which is then reacted with ammonia.[1][9]

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the S-N bond, identifying the key intermediate, but-3-ene-1-sulfonyl chloride, and ammonia as precursors. The sulfonyl chloride can be accessed from the corresponding sulfonic acid or its salt, which in turn can be synthesized from a homoallylic halide like 4-bromo-1-butene.

Caption: Retrosynthetic analysis for this compound.

Exemplary Synthetic Protocol

This protocol describes a robust, three-step synthesis starting from commercially available 4-bromo-1-butene. This method leverages the nucleophilic substitution with sulfite, followed by conversion to the sulfonyl chloride and subsequent amination.

Step 1: Synthesis of Sodium But-3-ene-1-sulfonate

This step involves the nucleophilic displacement of the bromide with sodium sulfite.

-

Reagents & Equipment : 4-bromo-1-butene, sodium sulfite (Na₂SO₃), water, round-bottom flask, reflux condenser, heating mantle.

-

Procedure :

-

In a round-bottom flask, dissolve sodium sulfite (1.1 equivalents) in deionized water.

-

Add 4-bromo-1-butene (1.0 equivalent) to the solution.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting halide.

-

After cooling to room temperature, the product, sodium but-3-ene-1-sulfonate, will be in the aqueous solution. This solution can be concentrated under reduced pressure and used directly in the next step.

-

Step 2: Synthesis of But-3-ene-1-sulfonyl Chloride

The sulfonate salt is converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]

-

Reagents & Equipment : Crude sodium but-3-ene-1-sulfonate, thionyl chloride (or PCl₅), catalytic DMF, fume hood, round-bottom flask, dropping funnel.

-

Procedure (CAUTION: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases) :

-

Place the crude, dried sodium but-3-ene-1-sulfonate in a round-bottom flask under an inert atmosphere (N₂).

-

Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 60-70 °C) for 2-4 hours until gas evolution ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude but-3-ene-1-sulfonyl chloride is a moisture-sensitive intermediate and is typically used immediately without further purification.

-

Step 3: Synthesis of this compound

The final step is the reaction of the crude sulfonyl chloride with an excess of ammonia.[6][10]

-

Reagents & Equipment : Crude but-3-ene-1-sulfonyl chloride, concentrated ammonium hydroxide (NH₄OH), dichloromethane (DCM) or diethyl ether, separatory funnel, rotary evaporator.

-

Procedure :

-

Dissolve the crude sulfonyl chloride from the previous step in an inert solvent like DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. A white precipitate may form.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification and Characterization Workflow

The crude product from the synthesis typically requires purification, most commonly by flash column chromatography or recrystallization.

Caption: General workflow for purification and characterization.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two functional groups. The alkene can participate in electrophilic additions and radical reactions, while the sulfonamide offers opportunities for N-functionalization.

Reactivity of the Terminal Alkene

The electron-rich double bond is susceptible to a variety of transformations:

-

Hydroamination : The molecule can undergo intramolecular hydroamination, where the sulfonamide nitrogen adds across the double bond to form a cyclic sulfonamide (a sultam). This reaction can be promoted by transition metal catalysts or via radical pathways.[11]

-

Halosulfonamidation : In the presence of an N-halo-reagent, the molecule can undergo addition reactions across the double bond.

-

Cycloadditions : The alkene can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrones, to generate complex heterocyclic sulfonamide structures.[7]

-

Michael Addition : While not a classical Michael acceptor, the alkene can be functionalized to participate in conjugate additions, expanding its synthetic utility.

A particularly noteworthy reaction is the enantioselective intramolecular hydroamination enabled by proton-coupled electron transfer (PCET).[11] In this process, the sulfonamide N-H bond is activated to form a nitrogen-centered radical, which then adds to the pendant alkene to forge the C-N bond, leading to chiral cyclic products.[11]

Caption: Mechanism of PCET-mediated intramolecular hydroamination.

Reactivity of the Sulfonamide Moiety

The primary sulfonamide group is a versatile functional handle:

-

Acidity : The N-H protons are weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate secondary and tertiary sulfonamides.[6]

-

Nucleophilicity : While less nucleophilic than amines, the sulfonamide nitrogen can participate in coupling reactions.

-

Bioisostere : In medicinal chemistry, the sulfonamide group is often used as a bioisostere for a carboxylic acid, offering similar geometry and hydrogen bonding capabilities but with enhanced metabolic stability.[1][2]

Applications in Research and Development

Role as a Building Block in Organic Synthesis

This compound serves as a bifunctional building block. The alkene can be used as an anchor point for polymerization or surface modification, while the sulfonamide can be elaborated into more complex structures. Its ability to undergo intramolecular cyclization provides a straightforward entry into saturated nitrogen- and sulfur-containing heterocycles, which are valuable scaffolds in organic synthesis.[11]

Potential in Medicinal Chemistry and Drug Discovery

The sulfonamide functional group is present in a wide array of FDA-approved drugs, exhibiting activities as antibacterial, anticancer, diuretic, and anti-inflammatory agents.

-

Scaffold for Library Synthesis : this compound is an ideal starting point for creating libraries of diverse compounds. The alkene can be modified through various reactions (e.g., Heck coupling, metathesis, epoxidation), and the sulfonamide can be N-functionalized, allowing for rapid diversification.

-

Covalent Probes and Inhibitors : The terminal alkene, being a mild nucleophile acceptor, can potentially act as a "warhead" for targeted covalent inhibitors. This strategy is of growing interest in drug development for achieving high potency and prolonged duration of action.

-

Fragment-Based Drug Discovery (FBDD) : As a small molecule with desirable physicochemical properties (low LogP, presence of H-bond donors/acceptors), it is a suitable candidate for fragment-based screening campaigns to identify initial hits against biological targets.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic potential, bridging the gap between fundamental building blocks and complex, functional molecules. Its dual reactivity allows for orthogonal functionalization, making it a valuable tool for constructing diverse molecular architectures. For drug development professionals, its combination of a proven pharmacophore (the sulfonamide) and a versatile reactive group (the alkene) offers exciting possibilities for the design of novel therapeutics, chemical probes, and screening libraries. Future research will likely focus on exploiting its unique structure in asymmetric catalysis, developing novel cyclization strategies, and exploring its utility in targeted covalent inhibition and materials science.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. scielo.br [scielo.br]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to But-3-ene-1-sulfonamide

Disclaimer: The following technical guide has been constructed as a representative document for researchers, scientists, and drug development professionals. As of the latest literature review, detailed experimental data including specific synthesis protocols, comprehensive spectroscopic analysis, and biological activity for But-3-ene-1-sulfonamide (CAS 291514-02-8) is not extensively available in the public domain. Therefore, this guide provides a synthesized and predictive overview based on established principles of organic chemistry and the known properties of structurally related aliphatic and unsaturated sulfonamides. The experimental protocols and data presented herein are illustrative and should be adapted and validated in a laboratory setting.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The incorporation of unsaturation, such as a terminal alkene, into a sulfonamide scaffold introduces a reactive handle for further chemical modification, making compounds like this compound valuable building blocks in drug discovery and organic synthesis. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, a representative synthesis protocol, expected spectroscopic characteristics, and potential applications.

Chemical Properties and Data

This compound is a primary sulfonamide bearing a terminal olefin. Its chemical behavior is dictated by the interplay of the acidic N-H protons of the sulfonamide group and the reactive π-bond of the alkene.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 291514-02-8 | Chemical Abstracts Service |

| Molecular Formula | C₄H₉NO₂S | - |

| Molecular Weight | 135.19 g/mol | - |

| Appearance | White to off-white solid | Analogy to similar aliphatic sulfonamides |

| Melting Point | Not available (predicted to be a low-melting solid) | General properties of small aliphatic sulfonamides |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in water and nonpolar organic solvents. | General solubility of sulfonamides |

| Storage | 2-8°C, under inert atmosphere, sealed in a dry environment | Supplier recommendations for similar compounds |

Representative Synthesis Protocol

The synthesis of primary sulfonamides is well-established in organic chemistry. A common and reliable method involves the reaction of a sulfonyl chloride with ammonia. The precursor, but-3-ene-1-sulfonyl chloride, can be prepared from the corresponding thiol or sulfonic acid.

Experimental Workflow: Synthesis of this compound

Caption: Representative two-part synthesis of this compound.

Step-by-Step Methodology

Part 1: Synthesis of But-3-ene-1-sulfonyl Chloride

-

Reaction Setup: To a stirred solution of but-3-ene-1-thiol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile at 0°C, add an oxidative chlorinating agent. A common system is N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a chloride source like HCl.

-

Reaction: The reaction is typically exothermic and should be maintained at a low temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude but-3-ene-1-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Part 2: Synthesis of this compound

-

Reaction Setup: The crude but-3-ene-1-sulfonyl chloride (1.0 eq) is dissolved in a solvent like tetrahydrofuran (THF) and cooled to 0°C.

-

Ammonolysis: An excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq) is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Workup and Extraction: The reaction mixture is concentrated to remove THF. The aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Analysis (Predicted)

The structural elucidation of this compound would rely on a combination of NMR, IR, and mass spectrometry. The following are predicted spectroscopic data based on the compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ 5.8-6.0 ppm (m, 1H): Vinylic proton (-CH=CH₂).

-

δ 5.0-5.2 ppm (m, 2H): Terminal vinylic protons (=CH₂).

-

δ 3.1-3.3 ppm (t, 2H): Methylene protons adjacent to the sulfonyl group (-CH₂-SO₂).

-

δ 2.4-2.6 ppm (q, 2H): Methylene protons adjacent to the vinylic group (-CH₂-CH=).

-

δ 4.5-5.5 ppm (s, 2H): Amide protons (-SO₂NH₂), broad singlet, exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ 136-138 ppm: Vinylic carbon (-CH=).

-

δ 116-118 ppm: Terminal vinylic carbon (=CH₂).

-

δ 55-57 ppm: Carbon adjacent to the sulfonyl group (-CH₂-SO₂).

-

δ 30-32 ppm: Carbon adjacent to the vinylic group (-CH₂-CH=).

IR (Infrared) Spectroscopy

-

3350-3250 cm⁻¹: N-H stretching vibrations of the primary sulfonamide (two bands).

-

3080-3010 cm⁻¹: C-H stretching of the alkene.

-

1640 cm⁻¹: C=C stretching of the terminal alkene.

-

1330-1310 cm⁻¹ and 1160-1140 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.

-

990 and 910 cm⁻¹: Out-of-plane C-H bending of the terminal alkene.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 135.

-

Key Fragmentation Patterns: Loss of the sulfonamide group (-SO₂NH₂) and fragmentation of the butyl chain are expected. Common fragments would include those corresponding to the butenyl cation and fragments arising from cleavage of the C-S and S-N bonds.

Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile synthetic intermediate.

Reactivity Profile

An In-Depth Technical Guide to the Synthesis and Characterization of But-3-ene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of But-3-ene-1-sulfonamide, a valuable building block in medicinal chemistry and organic synthesis. The document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to understand and adapt these methods.

Strategic Overview: The Significance of this compound

This compound belongs to the sulfonamide class of organic compounds, which are of paramount importance in drug discovery and development. The sulfonamide functional group is a key structural motif in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, diuretic, hypoglycemic, and anticancer properties.[1][2] The presence of the butenyl group in this compound introduces a versatile handle for further chemical modifications, such as cross-coupling reactions, cycloadditions, or click chemistry, making it a highly attractive scaffold for the synthesis of novel drug candidates and complex molecular architectures.

This guide will detail a robust and logical synthetic pathway to this compound, followed by a thorough analysis of its structural and spectroscopic properties.

Synthesis of this compound: A Two-Step Approach

The most direct and reliable synthetic route to this compound involves a two-step process. This strategy hinges on the initial preparation of the corresponding sulfonyl chloride, which is a common and effective precursor for the synthesis of sulfonamides.[3][4][5][6]

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway from Sodium But-3-ene-1-sulfonate to this compound.

Step 1: Synthesis of But-3-ene-1-sulfonyl chloride

The initial step involves the conversion of a sulfonate salt to the corresponding sulfonyl chloride. This is a standard transformation in organic synthesis, often achieved using reagents like phosphorus pentachloride or thionyl chloride. A milder and often preferred method for substrates that may be sensitive to harsh conditions is the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium but-3-ene-1-sulfonate (1.0 eq).

-

Solvent Addition: Suspend the sodium salt in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: Add a catalytic amount of DMF. Cool the suspension to 0 °C in an ice bath.

-

Slow Addition: Add oxalyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the sodium chloride byproduct.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude But-3-ene-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

The second step is the amination of the synthesized sulfonyl chloride. The reaction with ammonia provides the primary sulfonamide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the crude But-3-ene-1-sulfonyl chloride (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH4OH, 5-10 eq) to the cooled solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, add water to the reaction mixture and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Diagram of the Molecular Structure:

Caption: Molecular structure of this compound.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 291514-02-8[7] |

| Molecular Formula | C₄H₉NO₂S[7] |

| Molecular Weight | 135.19 g/mol [7] |

| Appearance | Expected to be a white to off-white solid or a colorless oil |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of its functional groups and related structures.

| Technique | Expected Observations |

| ¹H NMR | - Vinyl protons: Multiplets in the range of 5.0-6.0 ppm. - Allylic protons: Multiplet around 2.3-2.5 ppm. - Methylene protons adjacent to the sulfonyl group: Triplet around 3.1-3.3 ppm. - Sulfonamide protons: A broad singlet that may be exchangeable with D₂O. |

| ¹³C NMR | - Vinyl carbons: Peaks in the range of 115-140 ppm. - Aliphatic carbons: Peaks in the range of 25-55 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching: Two bands in the region of 3300-3400 cm⁻¹. - C-H stretching (alkene): Above 3000 cm⁻¹. - C-H stretching (alkane): Below 3000 cm⁻¹. - C=C stretching: Around 1640 cm⁻¹. - S=O stretching (asymmetric and symmetric): Two strong bands in the regions of 1310-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (135.19). - Fragmentation Pattern: Characteristic fragments resulting from the loss of SO₂, NH₂, and cleavage of the butyl chain. |

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on related sulfonamide compounds, potential hazards may include skin and eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

The unique combination of a reactive terminal alkene and a sulfonamide moiety makes this compound a versatile starting material for the synthesis of a diverse range of biologically active molecules. Its potential applications include:

-

Scaffold for Combinatorial Chemistry: The vinyl group can be readily functionalized through various reactions, allowing for the rapid generation of libraries of related compounds for high-throughput screening.

-

Synthesis of Novel Heterocycles: The butenyl chain can participate in cyclization reactions to form novel heterocyclic systems, which are often found in the core structures of pharmaceuticals.

-

Pro-drugs and Targeted Delivery: The sulfonamide group can be modified to improve the pharmacokinetic properties of a drug, and the alkene can be used as a handle for conjugation to targeting moieties.

Conclusion

This technical guide has outlined a practical and efficient two-step synthesis of this compound and provided a comprehensive overview of its expected characterization data. The strategic importance of this compound as a versatile building block in medicinal chemistry has been highlighted. By understanding the underlying principles of its synthesis and characterization, researchers are well-equipped to utilize this compound in the development of novel therapeutic agents and other advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. US6136971A - Preparation of sulfonamides - Google Patents [patents.google.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. But-3-yne-1-sulfonamide | C4H7NO2S | CID 57025874 - PubChem [pubchem.ncbi.nlm.nih.gov]

But-3-ene-1-sulfonamide molecular weight and formula

An In-Depth Technical Guide to But-3-ene-1-sulfonamide: A Versatile Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers and professionals in drug development. We will delve into its core molecular properties, established synthetic methodologies, and, most critically, its potential as a versatile scaffold in medicinal chemistry. The unique combination of a primary sulfonamide moiety—a privileged functional group in numerous approved therapeutics—and a terminal alkene for downstream synthetic diversification positions this compound as a valuable building block. This document synthesizes fundamental data with practical, field-proven insights into its synthesis, characterization, and strategic application in the generation of novel chemical entities.

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in complex research and development programs.

Chemical Identity

-

Systematic Name: this compound

-

Synonyms: 3-Butene-1-sulfonamide, But-3-ene-1-sulfonic acid amide[1][2]

Molecular Formula and Weight

Structural Representation

The structure of this compound features a four-carbon chain with a terminal double bond and a primary sulfonamide group at the 1-position.

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Properties

The computed properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. These values, summarized below, inform decisions on solvent selection, reaction conditions, and potential ADME (absorption, distribution, metabolism, and excretion) characteristics.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂S | [1][2] |

| Molecular Weight | 135.19 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | [1] |

| Canonical SMILES | C=CCCS(=O)(=O)N | [1][2][3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

The Sulfonamide Moiety: A Privileged Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern drug design, found in hundreds of clinically approved drugs.[4][5] Its prevalence is not accidental but is rooted in a combination of highly favorable physicochemical and biological properties.

-

Bioisosterism: The sulfonamide group is an excellent bioisostere for carboxylic acids.[6] It mimics the acidic proton and hydrogen bonding capabilities but offers a more stable, non-planar, and metabolically robust alternative.

-

Strong Hydrogen Bonding: The -SO₂NH₂ group acts as both a hydrogen bond donor (from the N-H) and an acceptor (from the oxygens), enabling strong, directional interactions with protein targets.[5]

-

Chemical Stability: Sulfonamides are generally resistant to hydrolysis and metabolic degradation, contributing to favorable pharmacokinetic profiles.[5]

-

Therapeutic Legacy: From the first antibacterial "sulfa drugs" to modern treatments for cancer, glaucoma, and inflammation (e.g., Celecoxib), the sulfonamide moiety has a proven track record of therapeutic success.[7][8][9][10][11]

Synthetic Strategies and Methodologies

The synthesis of primary sulfonamides like this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, scalability, and functional group tolerance.

Classical Synthesis via Sulfonyl Chloride

The most traditional and widely practiced method involves the reaction of a corresponding sulfonyl chloride with ammonia.[4][12] This is a robust and high-yielding transformation. The key precursor, but-3-ene-1-sulfonyl chloride, is accessible from precursor thiols or sulfonic acids.[13][14]

Caption: Workflow for the classical synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of sulfonyl chloride).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Add but-3-ene-1-sulfonyl chloride (1.0 eq) to the flask.

-

Nucleophilic Reaction: Slowly add a solution of ammonia in an appropriate solvent (e.g., 2 M NH₃ in isopropanol, 2.5 eq) or bubble anhydrous ammonia gas through the solution.

-

Causality: The reaction is performed at low temperature to control the exotherm and minimize side reactions. A slight excess of ammonia is used to drive the reaction to completion and neutralize the HCl byproduct.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once complete, carefully quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

Self-Validation: The purity of the final product must be confirmed by analytical methods such as NMR and LC-MS as described in Section 5.

-

Modern Synthetic Approaches

Recent advances in synthetic chemistry offer alternative routes that may avoid the use of sensitive sulfonyl chlorides.[5] Notably, methods involving the direct use of organometallic reagents with novel sulfinylamine reagents like t-BuONSO have shown broad applicability for creating primary sulfonamides from Grignard or organolithium precursors.[4][6] Such methods can offer advantages in terms of functional group tolerance, particularly for complex molecular scaffolds.

The Butenyl Group: A Gateway to Molecular Diversity

While the sulfonamide group provides the pharmacophore, the but-3-enyl chain is a versatile synthetic handle. Its terminal alkene is not merely a passive linker; it is an active site for a multitude of powerful chemical transformations used in drug discovery to generate libraries of analogs for structure-activity relationship (SAR) studies.

Caption: Synthetic utility of the terminal alkene in this compound.

This strategic functional handle allows researchers to rapidly diversify the core scaffold, exploring different regions of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Characterization and Quality Control

Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of a compound.

Protocol: Purity Assessment by HPLC-UV

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

-

Example Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~50 µg/mL with a 50:50 water/acetonitrile mixture.

-

Analysis: Inject 5-10 µL. The purity is determined by the area percentage of the main peak.

-

Trustworthiness: This method provides a self-validating system. The peak area percentage gives a quantitative measure of purity, while the retention time serves as a consistent identifier for the compound under specific conditions. Identity should be further confirmed by mass spectrometry (LC-MS).

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, best practices for handling related sulfonamide and organosulfur compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect the alkene from oxidation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed building block for modern drug discovery. It combines the pharmacologically privileged sulfonamide core with a synthetically versatile terminal alkene. This dual-functionality makes it an ideal candidate for fragment-based library synthesis, the development of covalent probes, and the rapid exploration of structure-activity relationships. As the demand for novel, diverse, and synthetically accessible scaffolds continues to grow, molecules like this compound will remain critical tools for medicinal chemists and drug development professionals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 291514-02-8|this compound|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. frontiersrj.com [frontiersrj.com]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 13. Page loading... [guidechem.com]

- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of But-3-ene-1-sulfonamide

Introduction

But-3-ene-1-sulfonamide is a small organic molecule featuring two key functional groups: a terminal vocyanurl alkene and a primary sulfonamide. This unique combination makes it a potentially valuable building block in organic synthesis and medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, anticonvulsant, and diuretic drugs, while the terminal alkene provides a reactive handle for a wide array of chemical transformations, including polymerization, metathesis, and various addition reactions.

Molecular Structure and Properties

This compound possesses the chemical formula C₄H₉NO₂S and a molecular weight of approximately 135.19 g/mol .[1] Its structure is characterized by a four-carbon chain with a double bond between C3 and C4, and a sulfonamide group attached to C1.

Figure 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the deuterated solvent peak.

-

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinylic, allylic, and sulfonamide-adjacent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | -CH=CH₂ |

| ~5.2 | m | 2H | -CH=CH ₂ |

| ~4.8 | s (broad) | 2H | -SO₂NH ₂ |

| ~3.2 | t | 2H | -CH ₂-SO₂NH₂ |

| ~2.5 | q | 2H | -CH ₂-CH=CH₂ |

Interpretation of ¹H NMR Spectrum:

-

Vinylic Protons (~5.2-5.8 ppm): The terminal alkene protons are expected in the downfield region. The internal vinylic proton (-CH=) will appear as a complex multiplet (ddt - doublet of doublets of triplets) due to coupling with the two geminal and two allylic protons. The terminal vinylic protons (=CH₂) will likely appear as two separate multiplets due to their diastereotopic nature.

-

Sulfonamide Protons (~4.8 ppm): The two protons on the nitrogen atom are expected to give a broad singlet. The chemical shift of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methylene Protons adjacent to Sulfonamide (~3.2 ppm): The two protons on the carbon alpha to the sulfonamide group will be deshielded by the electron-withdrawing sulfonyl group and are expected to appear as a triplet due to coupling with the adjacent methylene group.

-

Allylic Protons (~2.5 ppm): The allylic methylene protons are adjacent to both the double bond and another methylene group, leading to a quartet or a more complex multiplet.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information about the four unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~134 | -C H=CH₂ |

| ~118 | -CH=C H₂ |

| ~55 | -C H₂-SO₂NH₂ |

| ~32 | -C H₂-CH=CH₂ |

Interpretation of ¹³C NMR Spectrum:

-

Vinylic Carbons (~118-134 ppm): The two sp² hybridized carbons of the alkene will be in the characteristic downfield region for unsaturated carbons. The internal carbon (-C H=) is expected to be slightly further downfield than the terminal carbon (=C H₂).

-

Carbon Alpha to Sulfonamide (~55 ppm): This sp³ carbon is significantly deshielded by the strongly electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a typical alkane carbon.

-

Allylic Carbon (~32 ppm): The allylic carbon will appear at a typical chemical shift for an sp³ carbon in an aliphatic chain.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the N-H, S=O, C=C, and C-H bonds.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3250 | Medium | N-H symmetric and asymmetric stretching |

| ~3080 | Medium | =C-H stretching |

| ~2950, ~2870 | Medium | C-H stretching (aliphatic) |

| ~1640 | Medium | C=C stretching |

| ~1330, ~1150 | Strong | S=O asymmetric and symmetric stretching |

| ~990, ~910 | Strong | =C-H out-of-plane bending |

Interpretation of IR Spectrum:

-

N-H Stretching (~3350, ~3250 cm⁻¹): The two distinct bands are characteristic of a primary sulfonamide, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (~3080, ~2950, ~2870 cm⁻¹): The peak around 3080 cm⁻¹ is indicative of the C-H stretch of the sp² hybridized carbons of the alkene. The peaks around 2950 and 2870 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the aliphatic chain.

-

C=C Stretching (~1640 cm⁻¹): This absorption confirms the presence of the carbon-carbon double bond.

-

S=O Stretching (~1330, ~1150 cm⁻¹): Two strong absorption bands are the hallmark of the sulfonyl group, corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are typically very intense and reliable diagnostic peaks.

-

=C-H Bending (~990, ~910 cm⁻¹): The strong bands in this region are characteristic of the out-of-plane bending vibrations of the hydrogens on a terminal alkene, providing further confirmation of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 30-200.

-

Predicted Mass Spectrum Data

| m/z | Proposed Fragment Ion |

| 135 | [M]⁺ (Molecular Ion) |

| 118 | [M - NH₃]⁺ |

| 94 | [M - C₃H₅]⁺ |

| 79 | [SO₂NH]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ (Allyl Cation) - Base Peak |

Interpretation of Mass Spectrum:

The electron ionization of this compound is expected to produce a molecular ion peak at m/z 135. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.

Figure 2: Proposed EI-MS Fragmentation Pathway

-

Molecular Ion (m/z 135): The presence of a peak at this m/z value corresponding to the molecular weight of the compound is crucial for its identification.

-

Base Peak (m/z 41): The most intense peak in the spectrum is predicted to be at m/z 41, corresponding to the highly stable allyl cation ([C₃H₅]⁺). This is a common fragmentation pathway for molecules containing an allylic group.

-

Other Key Fragments:

-

m/z 94: Loss of an allyl radical from the molecular ion would result in the [CH₂SO₂NH₂]⁺˙ fragment.

-

m/z 80: Cleavage of the C-S bond can lead to the formation of the [SO₂NH₂]⁺ ion.

-

m/z 55: Loss of the sulfonamide group as a radical can result in the [C₄H₇]⁺ cation.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predicted data and established chemical principles, provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. The key spectral features to look for are the signals corresponding to the terminal alkene in the NMR and IR spectra, and the characteristic absorptions and fragmentations of the primary sulfonamide group across all three techniques. This guide serves as a valuable resource for researchers in organic synthesis and drug discovery, enabling them to confidently identify and utilize this versatile chemical building block.

References

Physical and chemical properties of But-3-ene-1-sulfonamide

An In-Depth Technical Guide to the Physical and Chemical Properties of But-3-ene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fascinating molecule that merges the functionalities of a terminal alkene and a primary sulfonamide. This unique combination makes it a valuable building block in synthetic chemistry and a compound of interest in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3][4][5] The presence of the butenyl group provides a reactive handle for further molecular elaboration, enabling the synthesis of diverse chemical libraries for drug discovery screening.

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors. The narrative emphasizes the causality behind its properties and provides insights into its potential applications.

Molecular Identity and Physicochemical Profile

The structural and physicochemical properties of a molecule are paramount in determining its behavior in both chemical reactions and biological systems. These parameters influence everything from solubility and reactivity to membrane permeability and metabolic stability.

Key Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Butene-1-sulfonamide, But-3-ene-1-sulfonic acid amide |

| CAS Number | 291514-02-8[6][7][8] |

| Molecular Formula | C₄H₉NO₂S[6][8] |

| Molecular Weight | 135.19 g/mol [6] |

| Canonical SMILES | C=CCCS(=O)(=O)N[6] |

Computed Physicochemical Properties

The following table summarizes key computed properties that are crucial for predicting the compound's behavior in various environments, particularly in the context of drug development.

| Property | Value | Significance in Drug Development |

| XLogP3-AA | -0.149[8] | Indicates the hydrophilicity of the molecule. A low LogP value suggests good water solubility, which is often desirable for drug candidates. |

| Topological Polar Surface Area (TPSA) | 60.16 Ų[8] | Predicts the molecule's ability to permeate cell membranes. A TPSA of this value suggests good oral bioavailability. |

| Hydrogen Bond Donors | 1[8] | The -NH₂ group can donate a hydrogen bond, influencing interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 2[8] | The two oxygen atoms of the sulfonyl group can accept hydrogen bonds, contributing to solubility and receptor binding. |

| Rotatable Bonds | 3[8] | This number indicates the conformational flexibility of the molecule, which can be important for fitting into a binding pocket of a target protein. |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The combination of NMR, IR, and Mass Spectrometry provides a detailed picture of the molecular structure.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of this compound.

Expected Spectroscopic Data

The following data are predicted based on the known structure of this compound and general spectroscopic principles.[9][10][11][12][13]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Description |

| ¹H NMR | Vinylic Protons (=CH₂) | ~5.0-5.2 ppm | Two signals, complex splitting (geminal and vicinal coupling). |

| Vinylic Proton (=CH-) | ~5.7-5.9 ppm | Multiplet, coupling to adjacent CH₂ and terminal =CH₂ protons. | |

| Sulfonamide Protons (-SO₂NH₂) | ~4.8-5.5 ppm (variable) | Broad singlet, chemical shift can vary with concentration and solvent. | |

| Allylic Protons (-CH₂-CH=) | ~2.3-2.5 ppm | Multiplet, coupled to adjacent CH₂ and vinylic protons. | |

| Protons α to Sulfonyl (-CH₂-SO₂) | ~3.1-3.3 ppm | Triplet, coupled to the adjacent allylic CH₂ group. | |

| ¹³C NMR | Vinylic Carbon (=CH₂) | ~118 ppm | |

| Vinylic Carbon (=CH-) | ~135 ppm | ||

| Allylic Carbon (-CH₂-CH=) | ~35 ppm | ||

| Carbon α to Sulfonyl (-CH₂-SO₂) | ~55 ppm | ||

| IR Spectroscopy | N-H Stretch (Sulfonamide) | ~3350, 3250 cm⁻¹ | Two bands characteristic of a primary sulfonamide. |

| C-H Stretch (sp² Vinylic) | ~3080 cm⁻¹ | Characteristic of C-H bonds on a double bond. | |

| C-H Stretch (sp³ Aliphatic) | ~2930 cm⁻¹ | ||

| C=C Stretch (Alkene) | ~1640 cm⁻¹ | Indicates the presence of the carbon-carbon double bond. | |

| S=O Asymmetric Stretch | ~1330 cm⁻¹ | Strong absorption, characteristic of the sulfonyl group. | |

| S=O Symmetric Stretch | ~1150 cm⁻¹ | Strong absorption, characteristic of the sulfonyl group. | |

| =C-H Bend (Out of Plane) | ~990, 910 cm⁻¹ | Confirms the presence of a terminal alkene. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 135 | Corresponds to the monoisotopic mass of the molecule.[6] |

Experimental Protocol: Acquiring Spectroscopic Data

-

NMR Spectroscopy :

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

-

-

Infrared (IR) Spectroscopy :

-

Place a small amount of the neat sample (if liquid) or a KBr pellet of the sample (if solid) in the IR spectrometer.

-

Record a background spectrum.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.[9]

-

-

Mass Spectrometry (MS) :

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum and analyze it for the molecular ion peak and characteristic fragment ions.

-

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the terminal alkene and the primary sulfonamide. This duality allows for a wide range of chemical transformations.

-

Alkene Reactivity : The electron-rich π-bond of the alkene is susceptible to electrophilic addition reactions. It can also participate in various metal-catalyzed cross-coupling reactions, making it a versatile synthetic handle.

-

Sulfonamide Reactivity : The sulfonamide protons are weakly acidic and can be deprotonated with a suitable base. The resulting anion can then be N-alkylated or N-arylated to generate secondary or tertiary sulfonamides.[3]

Caption: Potential reaction pathways for this compound.

Synthesis and Applications

General Synthetic Strategies

Primary sulfonamides are classically synthesized by the reaction of a sulfonyl chloride with ammonia.[3] While specific literature on the synthesis of this compound is sparse, a plausible route would involve the preparation of but-3-ene-1-sulfonyl chloride followed by amination. Modern methods are continuously being developed, including electrochemical approaches and reactions utilizing SO₂ surrogates, which offer greener and more efficient pathways.[3][4][14][15]

Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold in drug discovery. The sulfonamide group is a privileged structure in medicinal chemistry, known for its stability, hydrogen bonding capacity, and ability to improve physicochemical properties.[2][4]

Caption: Role of this compound as a scaffold in a typical drug discovery workflow.

By modifying either the alkene or the sulfonamide, a vast library of analogues can be synthesized and tested for various biological activities. The sulfonamide core is found in drugs targeting a range of conditions, highlighting the therapeutic potential of its derivatives.[1][5][16]

Safety and Handling

While specific toxicological data for this compound is not extensively documented, related compounds and general chemical safety principles suggest that it should be handled with care.

-

Potential Hazards : Based on data for similar sulfonamides and reactive alkenes, potential hazards may include:

-

Recommended Precautions :

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18][19]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[18][19]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][18]

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

-

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a molecule with significant potential, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and dual reactivity make it an attractive building block for creating novel and complex molecules. For researchers and drug development professionals, understanding these core attributes is the first step toward unlocking the full potential of this versatile compound in the quest for new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CAS#:291514-02-8 | Chemsrc [chemsrc.com]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. rsc.org [rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. But-3-yne-1-sulfonamide | C4H7NO2S | CID 57025874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

But-3-ene-1-sulfonamide: A Versatile Linchpin in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-ene-1-sulfonamide is a deceptively simple molecule that packs a powerful synthetic punch. Possessing two orthogonal, highly reactive functional groups—a terminal alkene and a primary sulfonamide—it serves as an exceptionally versatile building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and application, with a particular focus on its utility in generating scaffolds of high value to the pharmaceutical and agrochemical industries. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and illustrate its strategic application in the synthesis of cyclic sulfonamides (sultams) and other diverse heterocyclic systems.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of synthetic chemistry, progress is often marked by the discovery or development of building blocks that allow for the rapid and efficient assembly of molecular complexity. This compound, with its compact C4 framework, embodies this principle. The terminal alkene provides a handle for a vast array of transformations, including cycloadditions, transition metal-catalyzed cross-couplings, and radical additions. Simultaneously, the primary sulfonamide group offers a nucleophilic nitrogen atom and a stable, electron-withdrawing sulfonyl anchor, which is a privileged functional group in medicinal chemistry.[1][2][3]

The sulfonamide moiety is a cornerstone of drug design, found in therapeutics ranging from antibiotics to anticancer agents and diuretics.[4][5] Its cyclic form, the sultam, is recognized as a critical bioisostere of the lactam ring, offering improved metabolic stability and unique pharmacological profiles.[6][7] this compound serves as a direct and efficient precursor to these valuable scaffolds, making it an indispensable tool for researchers in drug discovery.

Physicochemical Properties

A clear understanding of a reagent's physical properties is paramount for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂S | [8][9][10] |

| Molecular Weight | 135.19 g/mol | [8] |

| CAS Number | 291514-02-8 | [8][9] |

| Canonical SMILES | C=CCCS(=O)(=O)N | [8] |

| Appearance | (Predicted) White to off-white solid or colorless oil | N/A |

| Storage | Sealed in dry, 2-8°C | [9] |

Synthesis of the Building Block

The accessibility of a building block is crucial for its widespread adoption. While multiple strategies for primary sulfonamide synthesis exist, the most direct routes to this compound involve the reaction of a suitable electrophilic sulfur species with an ammonia source or the construction of the S-N bond from organometallic precursors.

The classical approach involves the reaction of a sulfonyl chloride with ammonia.[1][4] A more modern and often higher-yielding approach utilizes organometallic reagents with a specialized sulfinylamine reagent.[1][11][12]

Synthetic Workflow: Organometallic Route

This workflow outlines a contemporary and highly effective method for preparing primary sulfonamides, avoiding the often harsh conditions required for sulfonyl chloride formation.

Caption: Synthesis of this compound via a Grignard reagent.

Experimental Protocol: Synthesis via Organometallic Reagent

This protocol is adapted from a general method for primary sulfonamide synthesis developed by Willis et al.[1][11]

Materials:

-

4-Bromo-1-butene (1.0 eq.)

-

Magnesium turnings (1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) (1.1 eq.)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Grignard Reagent Preparation: Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel. Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction. Add a solution of 4-bromo-1-butene in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Sulfonamidation: In a separate flame-dried flask under an inert atmosphere, dissolve t-BuONSO in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add the prepared Grignard reagent solution via cannula to the cooled t-BuONSO solution. The reaction mixture is stirred at -78 °C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Key Transformations: Unleashing Synthetic Potential

The true power of this compound lies in its ability to participate in a wide range of chemical transformations, enabling the construction of diverse and valuable molecular scaffolds.

Intramolecular Cyclization: The Royal Road to Sultams

The proximate positioning of the alkene and sulfonamide functionalities makes this compound an ideal precursor for the synthesis of five-membered δ-sultams via intramolecular cyclization. Sultams are a highly sought-after class of heterocycles in drug discovery.[7][13]

Mechanism: The cyclization can be initiated through several pathways. One common and powerful method is a radical-mediated cyclization. For this to occur, the primary sulfonamide must first be N-functionalized, for example, by conversion to an N-acyl or N-aryl derivative, which can then be transformed into a suitable radical precursor.

Caption: General workflow for radical-mediated sultam synthesis.

Another powerful strategy is Ring-Closing Metathesis (RCM) of an N-allyl substituted this compound, which provides direct access to seven-membered unsaturated sultams.[14][15]

Cycloaddition Reactions: Building Five-Membered Rings

The terminal alkene of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions. This strategy provides rapid access to five-membered heterocyclic rings containing the sulfonamide side chain, which can be further manipulated.[16][17]

Example: Nitrone Cycloaddition: The reaction with a nitrone (a 1,3-dipole) generates a substituted isoxazolidine ring. This transformation is often highly regio- and stereoselective.

Protocol: General [3+2] Cycloaddition with a Nitrone

-

Dissolve this compound (1.0 eq.) and the desired C-aryl-N-phenylnitrone (1.1 eq.) in an anhydrous, inert solvent such as toluene or benzene.

-

Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude isoxazolidine derivative by column chromatography on silica gel.

Transition Metal Catalysis: Forging New Carbon-Carbon Bonds

The alkene moiety is a versatile substrate for a host of transition metal-catalyzed reactions, most notably the Heck reaction for C-C bond formation.[18] This allows for the direct attachment of aryl or vinyl groups, significantly increasing molecular complexity.

Workflow: Palladium-Catalyzed Heck Reaction

Caption: Heck reaction for the arylation of this compound.

This reaction is highly valuable for late-stage functionalization, allowing for the introduction of diverse aromatic systems onto the butenyl scaffold. The resulting product can then undergo further transformations, such as cyclization to form benzo-fused sultams.

Photocatalysis: Generating Sulfonyl Radicals

Recent advances in photoredox catalysis have unlocked new pathways for the functionalization of sulfonamides.[19][20] While primary sulfonamides themselves are challenging substrates, they can be converted into derivatives (e.g., N-sulfonylimines) that, upon photoexcitation in the presence of a suitable catalyst, generate valuable sulfonyl radical intermediates.[19][20] These radicals can then engage in a variety of addition reactions, effectively using the sulfonamide group as a handle for further C-S bond formation.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound directly translates into its value for drug discovery. The scaffolds accessible from this single building block are prevalent in a wide range of biologically active molecules.

-

Sultams as Pharmacophores: As bioisosteres of lactams, sultams are key components of β-lactamase inhibitors, anticonvulsants, and anti-inflammatory agents.[7] The ability to rapidly generate substituted δ-sultams from this compound provides a direct entry into this valuable chemical space.

-

Heterocyclic Scaffolds: The cycloaddition and cross-coupling reactions enable the synthesis of pyrrolidines, isoxazolidines, and other N- and O-heterocycles.[21][22] These frameworks are central to countless approved drugs and natural products.

-

Diversity-Oriented Synthesis (DOS): The orthogonal reactivity of the alkene and sulfonamide groups makes this compound an ideal linchpin for DOS strategies.[15] By applying different reaction sequences, vast libraries of structurally diverse compounds can be generated from a single starting material, accelerating the hit-to-lead process in drug discovery.

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a strategic tool for the efficient construction of molecular complexity. Its dual functionality allows access to high-value scaffolds, particularly sultams and other heterocycles, through a variety of robust and modern synthetic methods. From intramolecular cyclizations to transition metal catalysis and photocatalysis, its reactivity profile is both broad and predictable.

As the demand for novel, three-dimensional molecular frameworks continues to grow in the pharmaceutical and agrochemical sectors, the importance of versatile building blocks like this compound will only increase. Future research will likely focus on developing new catalytic enantioselective transformations of its alkene moiety and exploring its application in the synthesis of complex natural products and novel drug candidates. For any research program focused on the synthesis of sulfonamide-containing compounds or heterocyclic libraries, this compound should be considered an essential component of the synthetic chemist's toolkit.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 291514-02-8|this compound|BLD Pharm [bldpharm.com]

- 10. chemscene.com [chemscene.com]

- 11. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 12. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sultam synthesis [organic-chemistry.org]

- 15. “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 17. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Deep Dive into the Solubility Profile of But-3-ene-1-sulfonamide in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract